molecular formula C16H19N5O3 B12044295 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-55-7

8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B12044295
CAS-Nummer: 476481-55-7
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: PTNXLRADAVPMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 476481-55-7) is a purine-2,6-dione derivative with distinct substituents:

  • 8-position: Dimethylamino group (N(CH₃)₂), a tertiary amine.
  • 3-position: Methyl group (CH₃).
  • 7-position: 2-Phenoxyethyl chain (C₆H₅OCH₂CH₂).

Molecular Formula: C₁₇H₂₁N₅O₃ (calculated molecular weight: 359.38 g/mol) .

  • Alkylation: Reacting brominated purine-2,6-dione intermediates with amines (e.g., dimethylamine) under microwave-assisted conditions .
  • Substitution: Propargyl bromide or phenoxyethyl groups introduced via nucleophilic displacement .

Eigenschaften

CAS-Nummer

476481-55-7

Molekularformel

C16H19N5O3

Molekulargewicht

329.35 g/mol

IUPAC-Name

8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C16H19N5O3/c1-19(2)15-17-13-12(14(22)18-16(23)20(13)3)21(15)9-10-24-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,22,23)

InChI-Schlüssel

PTNXLRADAVPMHN-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCOC3=CC=CC=C3

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

8-(Dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purin-2,6-dion durchläuft verschiedene chemische Reaktionen, darunter:

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Halogenide. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-(Dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Wirkmechanismus

The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • The phenoxyethyl chain increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability but requiring optimization for aqueous solubility .

Structural analogs of purine-2,6-diones vary primarily at the 3-, 7-, and 8-positions, leading to divergent pharmacological and physicochemical profiles. Below is a systematic comparison:

Table 1: Structural and Functional Comparison
Compound Name (CAS/ID) 8-Substituent 7-Substituent Key Differences vs. Target Compound Biological Activity/Applications Reference
Target Compound (476481-55-7) Dimethylamino 2-Phenoxyethyl Reference compound Not explicitly reported; likely CNS or cardiovascular
Linagliptin (CAS: 668270-12-0) (3R)-Aminopiperidinyl But-2-yn-1-yl Larger 8-substituent (piperidine) and 7-alkynyl DPP-4 inhibitor (type 2 diabetes)
CP-8 (CAS: N/A) Bromo Propargyl Bromine at 8-position; cyclopropyl at 3-position Anti-inflammatory (A₂A adenosine receptor)
8-(Ethylamino)-3-methyl-7-pentyl (ChemBK) Ethylamino Pentyl Smaller 8-amine; longer 7-alkyl chain Hypotensive/antiarrhythmic (α-adrenoreceptor)
8-Benzylamino analog (476481-68-2) Benzylamino 2-Phenoxyethyl Aromatic 8-substituent (benzyl) Higher lipophilicity; potential CNS activity
8-Mercapto derivatives (CAS: N/A) Disulfanediyl Variable Sulfur bridges at 8-position Antioxidant/SIRT3 modulation
Key Observations :

8-Substituent Impact: Dimethylamino (Target): Tertiary amine with moderate electron-donating effects. Less steric hindrance than benzylamino but more basic than ethylamino. Bromo (CP-8): Electrophilic halogen enables cross-coupling reactions but reduces bioavailability . Aminopiperidinyl (Linagliptin): Bulky, chiral substituent critical for DPP-4 binding .

7-Substituent Influence: Phenoxyethyl (Target): Ether oxygen enhances solubility vs. pure alkyl chains (e.g., pentyl). Comparable to butynyl in Linagliptin but less rigid . Propargyl (CP-8): Alkyne moiety allows click chemistry but may increase metabolic instability .

Pharmacological Profiles: Antiarrhythmic Activity: 8-Alkylamino derivatives (e.g., ethylamino, morpholinylethylamino) in showed ED₅₀ values <10 mg/kg in arrhythmia models, likely via α-adrenoreceptor modulation. The target’s dimethylamino group may exhibit similar efficacy but requires validation . DPP-4 Inhibition: Linagliptin’s quinazolinylmethyl group is irreplaceable for enzyme binding, which the target compound lacks .

Physicochemical Properties: LogP: Target compound (estimated ~3.0) vs. benzylamino analog (~3.5) and 8-mercapto derivatives (~2.0) . Solubility: Phenoxyethyl improves aqueous solubility (1–10 µM) vs. pentyl (0.1–1 µM) but less than morpholinoethylamino (10–50 µM) .

Biologische Aktivität

8-(Dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant potential in various biological applications. This compound's structure includes a dimethylamino group and a phenoxyethyl substituent, which contribute to its unique pharmacological properties. This article reviews its biological activity, including enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications.

The molecular formula of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is C16H19N5O3C_{16}H_{19}N_{5}O_{3} with a molecular weight of approximately 329.36 g/mol. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of enzymes involved in purine metabolism. The inhibition of these enzymes can alter various biochemical pathways, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders. For instance, studies have shown that it can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation.

Enzyme Inhibition Type Potential Applications
Xanthine OxidaseCompetitiveTreatment of gout and hyperuricemia
Adenosine DeaminaseNon-competitiveCancer therapy
PhosphodiesteraseMixedAnti-inflammatory effects

Anti-inflammatory Properties

Preliminary studies suggest that 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione exhibits anti-inflammatory activity. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.

Case Studies

  • Cancer Treatment : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects against several types of cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.
  • Metabolic Disorders : A research project evaluated the compound's effects on metabolic syndrome models in rodents. Results indicated significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential role as a therapeutic agent for diabetes management.

The biological activity of 8-(dimethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. The binding affinity to these targets can lead to conformational changes that inhibit their activity:

  • Xanthine Oxidase : Inhibition leads to decreased production of uric acid.
  • Adenosine Receptors : Modulation may enhance anti-inflammatory responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.